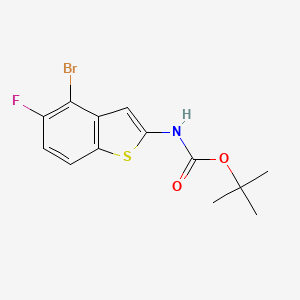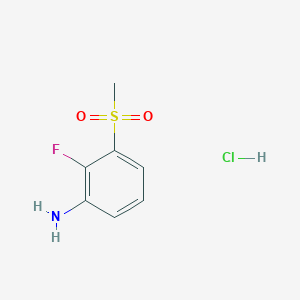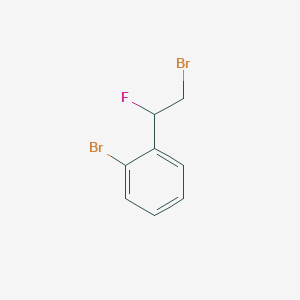
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-fluoroethyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 2-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and fluorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of 2-(2-bromoethyl)benzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(2-bromoethyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of bromo and fluoro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms intermediates that undergo further reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the additional bromoethyl group.
1-Bromo-2-(2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of a bromoethyl group.
Uniqueness
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is unique due to the presence of both bromo and fluoro substituents on the benzene ring, which can significantly alter its chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5H2 |
Clave InChI |
SYHFLJXLJPUOQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


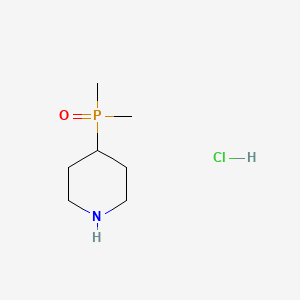

![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
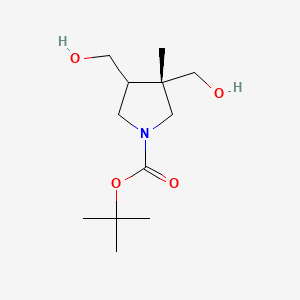

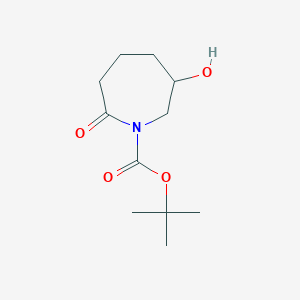
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)


